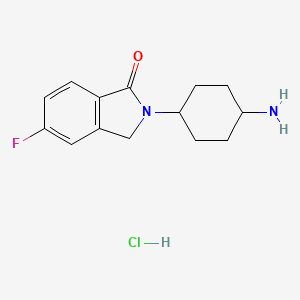![molecular formula C16H18N2O5 B2954989 [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 805258-10-0](/img/structure/B2954989.png)
[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a member of the class of benzoic acid 4-formyl derivatives, which possess diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Paraben Research and Environmental Impact
Parabens, including compounds with benzoate structures, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their occurrence, fate, and behavior in aquatic environments have been a subject of study due to concerns over their endocrine-disrupting capabilities. Analytical results have shown parabens to be emerging contaminants, with methylparaben and propylparaben predominating in surface water and sediments. This reflects their widespread use and continuous introduction into the environment. Research emphasizes the need for further studies on the toxicity of chlorinated by-products of parabens in water systems (Haman, Dauchy, Rosin, & Munoz, 2015).
Oxadiazoles in Medicinal Chemistry
Oxadiazole derivatives, particularly those incorporating the 1,3,4-oxadiazole scaffold, are noted for their broad spectrum of applications across pharmacology, polymers, and material science. These compounds serve as important building blocks for fluorescent frameworks and potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This highlights the diverse applications of oxadiazole-based compounds beyond conventional drug use, extending into material science and analytical chemistry (Sharma, Om, & Sharma, 2022).
Antimicrobial Preservatives and Toxicity Assessment
The safety and toxicity of propyl paraben, a compound related to the benzoate family, have been extensively reviewed. As a preservative, propyl paraben has been used for over 50 years in foods, drugs, and cosmetics. Despite its wide application, concerns over its potential as a weak endocrine disrupter have prompted detailed studies. These investigations conclude that propyl paraben is relatively non-toxic, does not accumulate in the body, and its conjugates are rapidly excreted. The review provides a comprehensive overview of propyl paraben's safety, supporting its continued use under current exposure levels (Soni, Burdock, Taylor, & Greenberg, 2001).
Benzothiazole Derivatives in Drug Discovery
Benzothiazoles, including those with 2-arylbenzothiazole moieties, are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Research underscores the increasing importance of the benzothiazole nucleus in drug discovery, offering a versatile platform for developing therapies for various ailments, particularly cancer. This body of work suggests the potential for structurally similar compounds to serve as critical components in future chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Eigenschaften
IUPAC Name |
[2-(cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-9-11-5-7-12(8-6-11)15(21)23-10-14(20)18-16(22)17-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACQWBNPIBHSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)


![8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2954918.png)
![ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2954919.png)
![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2954921.png)


![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2954927.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2954929.png)